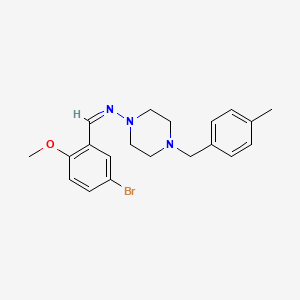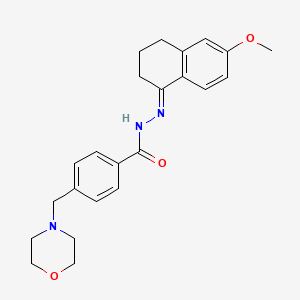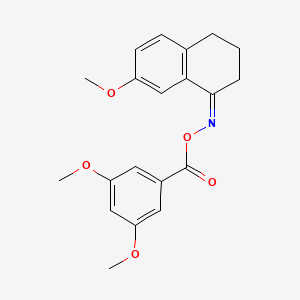![molecular formula C16H11IN2O3 B5916643 1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime] is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MIID or Indoximod, and it belongs to the class of indoleamine 2,3-dioxygenase (IDO) inhibitors.
Mecanismo De Acción
MIID works by inhibiting the activity of IDO, an enzyme that catalyzes the breakdown of tryptophan into kynurenine. By inhibiting IDO, MIID can increase the levels of tryptophan and decrease the levels of kynurenine. This shift in the tryptophan-kynurenine pathway can lead to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
MIID has been shown to have several biochemical and physiological effects. In preclinical studies, MIID has been shown to increase the levels of tryptophan and decrease the levels of kynurenine in the blood and tumors of mice. MIID has also been shown to enhance the immune response to cancer cells and reduce tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MIID is its specificity for IDO. MIID does not inhibit other enzymes in the tryptophan-kynurenine pathway, which reduces the risk of off-target effects. However, MIID's potency can vary depending on the cell type and experimental conditions, which can make it challenging to optimize dosing and efficacy.
Direcciones Futuras
There are several future directions for research on MIID. One direction is to investigate its potential applications in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential applications in other diseases, such as infectious diseases or neurodegenerative diseases. Finally, further studies are needed to optimize the dosing and efficacy of MIID in preclinical and clinical settings.
Conclusion:
In conclusion, MIID is a promising compound with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. Its specificity for IDO and its ability to enhance the immune response to cancer cells make it an attractive candidate for further research. However, more studies are needed to optimize its dosing and efficacy and explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of MIID involves the reaction of 1-methyl-1H-indole-2,3-dione with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
MIID has been extensively studied for its potential applications in cancer immunotherapy. IDO is an enzyme that is overexpressed in many types of cancer, and it plays a crucial role in suppressing the immune system's response to tumors. By inhibiting IDO, MIID can enhance the immune response to cancer cells and improve the efficacy of immunotherapies.
MIID has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In these diseases, the immune system attacks the body's own tissues, leading to inflammation and tissue damage. By inhibiting IDO, MIID can suppress the immune response and reduce inflammation.
Propiedades
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKHCRFTZVVMR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3I)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3I)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)


![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

